2-(4-Ethoxyphenyl)-N-ethyl-4-quinolinecarboxamide is a synthetic compound belonging to the quinolinecarboxamide class. This class of compounds is widely studied for its diverse biological activities, particularly in the field of neuropharmacology. [, ] While structurally related to sildenafil, 2-(4-ethoxyphenyl)-N-ethyl-4-quinolinecarboxamide demonstrates distinct chemical properties and biological activities. []
A robust, multi-step synthesis of 2-(4-ethoxyphenyl)-N-ethyl-4-quinolinecarboxamide is detailed in the literature. [] This process involves the synthesis of a key intermediate, 2-ethoxy-5-(4-ethylpiperazinylsulfonyl)nicotinic acid, followed by a series of reactions including acylation, cyclization, and deprotection to afford the final compound. This scalable synthesis allows for the production of 2-(4-ethoxyphenyl)-N-ethyl-4-quinolinecarboxamide suitable for in vitro and in vivo research purposes.
2-(4-Ethoxyphenyl)-N-ethyl-4-quinolinecarboxamide is characterized by a central quinoline ring system, substituted at the 2-position with a 4-ethoxyphenyl group and at the 4-position with an N-ethylcarboxamide moiety. [] The presence of these specific substituents significantly impacts the molecule's overall conformation and influences its interaction with biological targets.
Due to its chemical structure, 2-(4-ethoxyphenyl)-N-ethyl-4-quinolinecarboxamide can participate in various chemical reactions. Notably, the 2-alkoxypyridyl moiety exhibits high reactivity towards nucleophiles. [] This reactivity has been strategically exploited in the development of synthetic routes and derivatization strategies for 2-(4-ethoxyphenyl)-N-ethyl-4-quinolinecarboxamide.
2-(4-ethoxyphenyl)-N-ethyl-4-quinolinecarboxamide has been identified as a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. [] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key signaling molecule involved in smooth muscle relaxation. By inhibiting PDE5, 2-(4-ethoxyphenyl)-N-ethyl-4-quinolinecarboxamide leads to an increase in cGMP levels, ultimately promoting vasodilation.
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: